![molecular formula C15H26N4O3 B12600925 (4-{2-Amino-3-[bis(2-aminoethyl)amino]propyl}phenoxy)acetic acid CAS No. 872462-23-2](/img/structure/B12600925.png)
(4-{2-Amino-3-[bis(2-aminoethyl)amino]propyl}phenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-{2-Amino-3-[bis(2-aminoethyl)amino]propyl}phenoxy)acetic acid is a complex organic compound with significant potential in various scientific fields. This compound features a phenoxyacetic acid backbone with a substituted amino group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-{2-Amino-3-[bis(2-aminoethyl)amino]propyl}phenoxy)acetic acid typically involves multiple steps, starting with the preparation of the phenoxyacetic acid derivative. The amino groups are introduced through a series of reactions involving amination and protection-deprotection steps. Common reagents used in these reactions include alkyl halides, amines, and protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-{2-Amino-3-[bis(2-aminoethyl)amino]propyl}phenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium or platinum catalysts.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
(4-{2-Amino-3-[bis(2-aminoethyl)amino]propyl}phenoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in cellular signaling and metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (4-{2-Amino-3-[bis(2-aminoethyl)amino]propyl}phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenoxyacetic acid: A simpler analog with similar structural features but lacking the substituted amino groups.
Amino acids: Compounds like glycine and alanine, which have simpler structures but share some functional groups.
Uniqueness
(4-{2-Amino-3-[bis(2-aminoethyl)amino]propyl}phenoxy)acetic acid is unique due to its complex structure, which allows for diverse chemical reactivity and potential applications. Its multiple amino groups and phenoxyacetic acid backbone provide a versatile platform for various scientific and industrial uses.
Eigenschaften
CAS-Nummer |
872462-23-2 |
|---|---|
Molekularformel |
C15H26N4O3 |
Molekulargewicht |
310.39 g/mol |
IUPAC-Name |
2-[4-[2-amino-3-[bis(2-aminoethyl)amino]propyl]phenoxy]acetic acid |
InChI |
InChI=1S/C15H26N4O3/c16-5-7-19(8-6-17)10-13(18)9-12-1-3-14(4-2-12)22-11-15(20)21/h1-4,13H,5-11,16-18H2,(H,20,21) |
InChI-Schlüssel |
BWPQMSBTWKVTJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC(CN(CCN)CCN)N)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(pyridin-4-ylmethylideneamino)phenyl]acetamide](/img/structure/B12600842.png)

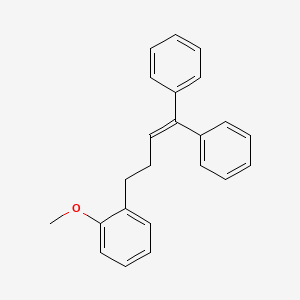
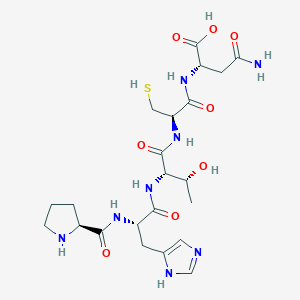
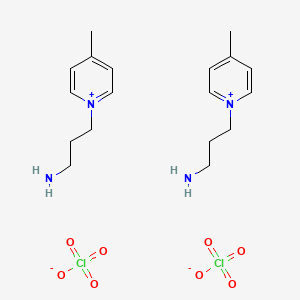
propanedinitrile](/img/structure/B12600860.png)
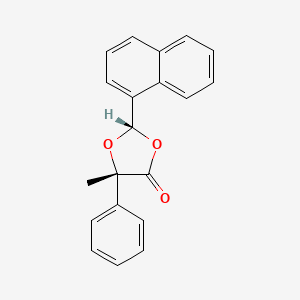
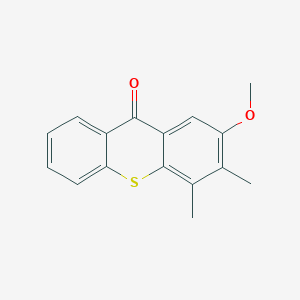
silane](/img/structure/B12600896.png)

![1,1'-[Ethane-1,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one)](/img/structure/B12600904.png)
![1-[Chloro(cyclohex-2-en-1-ylidene)methanesulfinyl]-4-methylbenzene](/img/structure/B12600912.png)
![N-[2-(Cyclopentylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12600915.png)

